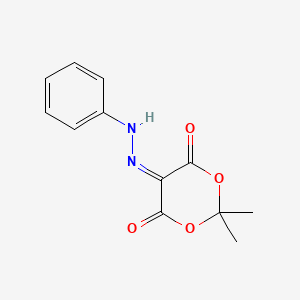
Platinum--ytterbium (9/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–ytterbium (9/5) is a unique intermetallic compound that combines the properties of platinum and ytterbium Platinum is a well-known precious metal with excellent catalytic properties, while ytterbium is a rare earth element known for its interesting electronic and magnetic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of platinum–ytterbium (9/5) typically involves the reaction of platinum and ytterbium metals in a controlled environment. One common method is the high-temperature solid-state reaction, where stoichiometric amounts of platinum and ytterbium are mixed and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C.
Industrial Production Methods: In industrial settings, the production of platinum–ytterbium (9/5) may involve more scalable techniques such as arc melting or induction melting. These methods allow for the efficient mixing and melting of the constituent metals, followed by controlled cooling to form the desired intermetallic compound. The resulting material is then subjected to further processing, such as annealing, to enhance its structural and functional properties.
Analyse Chemischer Reaktionen
Types of Reactions: Platinum–ytterbium (9/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both platinum and ytterbium.
Common Reagents and Conditions:
Oxidation: Platinum–ytterbium (9/5) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. The oxidation process may lead to the formation of platinum oxides and ytterbium oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents. This reaction is typically carried out at high temperatures to ensure complete reduction.
Substitution: Platinum–ytterbium (9/5) can participate in substitution reactions with various ligands or other metal ions. These reactions often require specific solvents and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum oxide and ytterbium oxide, while reduction may regenerate the original metals.
Wissenschaftliche Forschungsanwendungen
Platinum–ytterbium (9/5) has garnered significant interest in scientific research due to its unique properties. Some of its notable applications include:
Catalysis: The compound’s catalytic properties make it a potential candidate for various chemical reactions, including hydrogenation, oxidation, and polymerization.
Electronics: Platinum–ytterbium (9/5) can be used in the development of advanced electronic materials, such as conductive films and magnetic sensors.
Medicine: Research is ongoing to explore the compound’s potential in medical applications, such as targeted drug delivery and imaging agents.
Materials Science: The compound’s unique structural properties make it suitable for use in high-performance materials, including alloys and composites.
Wirkmechanismus
The mechanism by which platinum–ytterbium (9/5) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s activity is primarily attributed to the synergistic interaction between platinum and ytterbium atoms, which enhances the overall catalytic efficiency. In electronic applications, the compound’s unique electronic structure allows for efficient charge transfer and magnetic interactions.
Vergleich Mit ähnlichen Verbindungen
Platinum–ytterbium (9/5) can be compared with other intermetallic compounds containing platinum or ytterbium. Some similar compounds include:
Platinum–lanthanum (9/5): This compound shares similar catalytic properties but differs in its electronic and magnetic behavior due to the presence of lanthanum.
Platinum–cerium (9/5): Known for its excellent catalytic activity, especially in oxidation reactions, this compound also exhibits different electronic properties compared to platinum–ytterbium (9/5).
Ytterbium–nickel (9/5):
Eigenschaften
CAS-Nummer |
928832-17-1 |
|---|---|
Molekularformel |
Pt9Yb5 |
Molekulargewicht |
2621.0 g/mol |
IUPAC-Name |
platinum;ytterbium |
InChI |
InChI=1S/9Pt.5Yb |
InChI-Schlüssel |
NALKYIODALZKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Yb].[Yb].[Yb].[Yb].[Yb].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)

![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
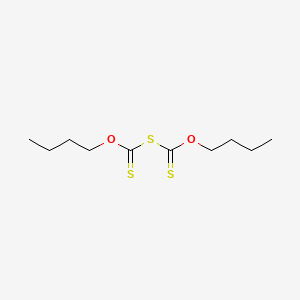
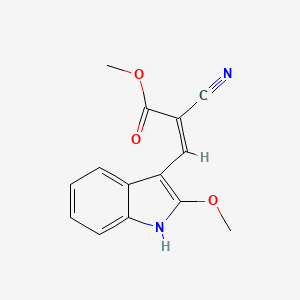
![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
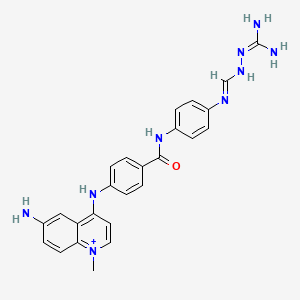
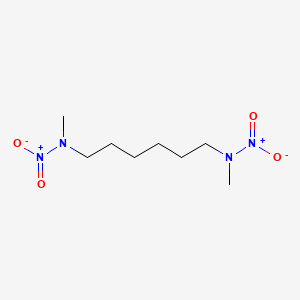
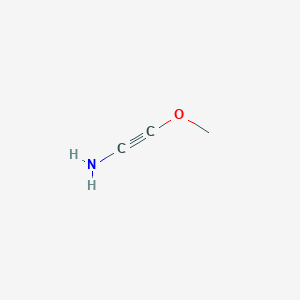
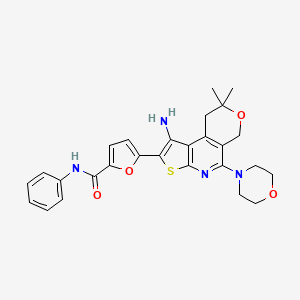

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
